molecular formula C11H12N8OS2 B3035786 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide CAS No. 338418-78-3

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No. B3035786
CAS RN: 338418-78-3
M. Wt: 336.4 g/mol
InChI Key: UNNLZFKDFWYAED-UHFFFAOYSA-N
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Description

The compound “2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a thiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . The presence of the 1,2,4-triazole and thiazole rings, along with other functional groups, would contribute to its unique chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of related thiazole and triazole derivatives have been extensively studied. For example, the cyclization of certain thiosemicarbazides has led to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting the versatility of these scaffolds in chemical synthesis (Maliszewska-Guz et al., 2005). Similarly, the design and synthesis of ligands for Group 12 elements have been explored, showcasing the potential of triazole derivatives in forming supramolecular assemblies (Castiñeiras et al., 2019).

Pharmacological Properties

  • The pharmacological properties of triazole derivatives have been investigated, particularly their effects on the central nervous system (CNS) in animal models. Certain compounds have shown activity that warrants further exploration for potential therapeutic applications (Maliszewska-Guz et al., 2005). Additionally, the synthesis and biological activity studies of hybrid molecules containing triazole and other heterocyclic moieties have been conducted, highlighting the antimicrobial properties of these compounds (Bektaş et al., 2010).

Antimicrobial and Antifungal Activities

  • New hybrid molecules incorporating triazole units have been synthesized, with some demonstrating active antimicrobial properties against various microorganisms. This underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). The exploration of benzimidazole derivatives with triazole moieties has also revealed moderate to considerable anti-inflammatory activity, further emphasizing the therapeutic potential of these chemical structures (Manjula et al., 2011).

Future Directions

Compounds containing 1,2,4-triazole and thiazole rings are of significant interest in medicinal chemistry due to their potential biological activities . Future research could focus on further exploring the biological activities of this compound and related compounds, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8OS2/c1-7-8(2-12)11(18-22-7)21-4-10(20)17-16-9(13)3-19-6-14-5-15-19/h5-6H,3-4H2,1H3,(H2,13,16)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNLZFKDFWYAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)NN=C(CN2C=NC=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NS1)SCC(=O)N/N=C(/CN2C=NC=N2)\N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111109
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338418-78-3
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338418-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Cyano-5-methyl-3-isothiazolyl)thio]acetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

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